molecular formula C19H13N5OS B11048635 6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

Cat. No.: B11048635
M. Wt: 359.4 g/mol
InChI Key: RLKPCUNFRBYGGR-UHFFFAOYSA-N
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Description

6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline, triazole, and thiadiazole. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline typically involves the formation of the triazolo[3,4-b][1,3,4]thiadiazole ring system followed by its fusion with a quinoline derivative. One common method involves the reaction of 3-phenyl-2-propynal with 4-amino-4H-1,2,4-triazole-5-thiol under refluxing conditions in ethanol, in the presence of a catalytic amount of piperidine . This reaction yields the triazolothiadiazine intermediate, which can then be further reacted with a quinoline derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole and thiadiazole rings can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific biological activity being studied. Molecular modeling and in silico studies have been used to predict and understand these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline is unique due to its combination of the quinoline, triazole, and thiadiazole rings, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H13N5OS

Molecular Weight

359.4 g/mol

IUPAC Name

6-(6-methoxyquinolin-2-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H13N5OS/c1-25-14-8-10-15-13(11-14)7-9-16(20-15)18-23-24-17(21-22-19(24)26-18)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

RLKPCUNFRBYGGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5

Origin of Product

United States

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